molecular formula C11H22N2O2 B1276795 (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate CAS No. 239483-09-1

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No. B1276795
M. Wt: 214.3 g/mol
InChI Key: VCYKQOGWPICUKV-VIFPVBQESA-N
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Description

The compound "(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate" is a chiral pyrrolidine derivative that is relevant in the synthesis of various pharmacologically active compounds. It is structurally related to several other tert-butyl pyrrolidine carboxylates that have been synthesized and characterized in recent research, which serve as intermediates or end products for different chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related tert-butyl pyrrolidine derivatives has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists . This process involves a one-pot reaction that includes debenzylation and ring hydrogenation steps, demonstrating the potential for efficient synthesis of complex pyrrolidine derivatives.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds, such as the (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . This highlights the importance of noncovalent interactions in the stability of these molecules.

Chemical Reactions Analysis

The tert-butyl pyrrolidine derivatives undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups, have been performed . This demonstrates the reactivity and versatility of the tert-butyl pyrrolidine scaffold in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the solubility and reactivity of the molecule. The pyrrolidine ring is a common motif in bioactive molecules, and its presence can significantly impact the biological activity of the compound. The characterization of these properties typically involves spectroscopic methods such as FTIR, NMR, and sometimes theoretical calculations like DFT analyses to predict the behavior of the molecules .

Scientific Research Applications

  • Scientific Field: Biopharmaceutical Formulations

    • Application Summary : Tert-butyl alcohol is used in the lyophilization (freeze-drying) of pharmaceuticals . It has advantages such as increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
    • Methods of Application : The study investigated the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol . The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .
    • Results or Outcomes : The study found that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins . No combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
  • Scientific Field: Protein Structure Prediction

    • Application Summary : Google DeepMind’s AlphaFold Server uses AI to predict how proteins interact with other molecules throughout the cell .
    • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results or Outcomes : AlphaFold 3 can predict the structure and interactions of all life’s molecules with unprecedented accuracy . For the interactions of proteins with other molecule types, it sees at least a 50% improvement compared with existing prediction methods .
  • Scientific Field: Asymmetric Synthesis

    • Application Summary : Tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It is often used as a chiral auxiliary, which is a substance that enables the formation of a chiral center in a molecule .
    • Methods of Application : The synthesis involves the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide .
    • Results or Outcomes : The use of tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .
  • Scientific Field: N-Heterocycle Synthesis

    • Application Summary : Tert-butanesulfinamide is used in the synthesis of N-heterocycles through sulfinimine intermediates .
    • Methods of Application : The synthesis involves the condensation with ketones and aldehydes to yield the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .
    • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Scientific Field: Enantiopure Synthesis

    • Application Summary : Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .
    • Methods of Application : In the original scope, the chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
    • Results or Outcomes : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
  • Scientific Field: N-Heterocycle Synthesis via Sulfinimines

    • Application Summary : Tert-butanesulfinamide is used in the synthesis of N-heterocycles through sulfinimine intermediates .
    • Methods of Application : The synthesis involves the condensation with ketones and aldehydes to yield the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .
    • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

The safety information for “(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKQOGWPICUKV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426857
Record name tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

CAS RN

239483-09-1
Record name tert-Butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate
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